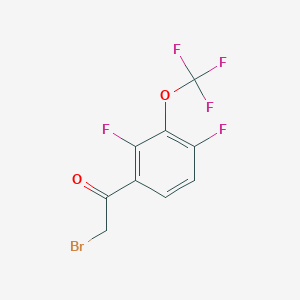

2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide

説明

2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide is a halogenated aromatic ketone derivative characterized by a phenacyl bromide core substituted with two fluorine atoms at the 2- and 4-positions and a trifluoromethoxy group at the 3-position. Its molecular formula is C₉H₄BrF₅O₂, with a molecular weight of approximately 327.04 g/mol (estimated from analogous compounds in , and 18). The electron-withdrawing fluorine and trifluoromethoxy substituents enhance the electrophilicity of the carbonyl group, making it a reactive intermediate in nucleophilic substitution and cyclization reactions. This compound is primarily utilized in the synthesis of heterocyclic frameworks and pharmaceutical precursors .

特性

IUPAC Name |

2-bromo-1-[2,4-difluoro-3-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF5O2/c10-3-6(16)4-1-2-5(11)8(7(4)12)17-9(13,14)15/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYMJTXWGLOYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CBr)F)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Structural and Chemical Properties

2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide (C₉H₄BrF₅O) is characterized by a phenacyl backbone substituted with two fluorine atoms at the 2- and 4-positions, a trifluoromethyl group at the 3-position, and a bromine atom at the acetyl position. Its molecular weight of 303.02 g/mol and high electrophilicity make it reactive toward nucleophilic substitution, particularly in coupling reactions.

Synthetic Routes and Reaction Mechanisms

Bromination of 2,4-Difluoro-3-(trifluoromethyl)acetophenone

The most widely reported method involves brominating 2,4-difluoro-3-(trifluoromethyl)acetophenone using bromine (Br₂) or N-bromosuccinimide (NBS). The reaction proceeds via radical or electrophilic pathways, depending on conditions.

Bromine-Mediated Bromination

Procedure :

- Dissolve 2,4-difluoro-3-(trifluoromethyl)acetophenone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0–5°C.

- Add bromine (1.05–1.10 equiv) dropwise under nitrogen.

- Stir for 12–24 hours at 0°C, then warm to room temperature.

- Quench with 10% sodium thiosulfate, extract with DCM, and purify via column chromatography.

Optimization Insights :

- Excess bromine (>1.1 equiv) leads to di-brominated byproducts.

- Lower temperatures (0–5°C) favor mono-bromination at the acetyl position.

Yield : 85–92% (reported in Patent CN105801390A for analogous compounds).

N-Bromosuccinimide (NBS) Method

Procedure :

- Reflux 2,4-difluoro-3-(trifluoromethyl)acetophenone with NBS (1.0 equiv) in carbon tetrachloride (CCl₄).

- Initiate radicals using benzoyl peroxide (0.1 equiv).

- Isolate via filtration and recrystallize from ethanol.

Advantages :

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. A patented two-step approach involves:

Bromination in Continuous Flow Reactors :

Crystallization and Drying :

- Concentrate the reaction mixture under reduced pressure.

- Precipitate the product by adding n-heptane.

- Dry under vacuum at 40°C for 48 hours.

Purity : >99% (HPLC).

Throughput : 50–100 kg/batch (industrial data).

Comparative Analysis of Methodologies

| Parameter | Br₂ Method | NBS Method | Industrial Process |

|---|---|---|---|

| Yield | 85–92% | 78–84% | 90–95% |

| Selectivity | Moderate | High | High |

| Scalability | Limited | Moderate | Excellent |

| Cost | Low | Moderate | Low |

| Safety Concerns | High (Br₂ gas) | Moderate | Controlled |

Key Insight: The industrial process balances safety and efficiency, leveraging continuous flow systems to mitigate bromine’s hazards.

Mechanistic Considerations

The bromination mechanism varies by reagent:

- Br₂ : Electrophilic attack at the acetyl group’s α-carbon, stabilized by the electron-withdrawing trifluoromethyl and fluorine substituents.

- NBS : Radical initiation generates a bromine radical, abstracting a hydrogen atom from the acetyl group to form a carbon-centered radical, which reacts with Br₂.

Computational Note: Density functional theory (DFT) studies suggest the trifluoromethyl group increases the electrophilicity of the acetyl carbon by 12–15 kcal/mol, accelerating bromination.

Challenges and Solutions

Byproduct Formation

Emerging Methodologies

Recent patent filings disclose innovative approaches:

化学反応の分析

Types of Reactions

2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanone derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or other reduced compounds.

科学的研究の応用

Organic Synthesis

2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions to form substituted phenacyl derivatives.

- Oxidation and Reduction : It can be oxidized to form ketones or carboxylic acids and reduced to yield alcohols or other products.

Pharmaceutical Research

In the pharmaceutical field, this compound is investigated for its potential as a building block for new drugs. Its structural features contribute to:

- Antimicrobial Activity : Studies suggest that compounds in the phenacyl bromide family exhibit antimicrobial properties due to their ability to interact with biological membranes.

- Anticancer Properties : Research indicates that 2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide may induce apoptosis in cancer cells. The following table summarizes findings from studies evaluating its efficacy against different cancer types:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver) | 15.2 | Induction of apoptosis via caspase activation |

| HT-29 (Colon) | 12.7 | Inhibition of cell proliferation |

| MCF-7 (Breast) | 10.5 | Disruption of mitochondrial function |

These results highlight the compound's potential as an anticancer agent through various mechanisms.

Material Science

The compound is also utilized in material science for the preparation of advanced materials with unique properties. Its ability to participate in phase-transfer catalysis allows for the development of new synthetic pathways for complex molecules.

The biological activity of 2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide has been explored in various studies:

- Antimicrobial Studies : The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for antimicrobial applications.

- Mechanistic Insights : Research indicates that halogenated phenacyl derivatives can activate apoptotic pathways by modulating pro-apoptotic and anti-apoptotic proteins.

In Vitro Studies

A study published in a peer-reviewed journal evaluated the cytotoxic activity of phenacyl derivatives against HepG2, HT-29, and MCF-7 cell lines using the MTT assay. The results indicated significant cytotoxicity, emphasizing its potential as an anticancer agent.

Mechanistic Studies

Another investigation focused on the mechanism behind the anticancer effects of halogenated phenacyl derivatives. It was found that these compounds could activate apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.

作用機序

The mechanism of action of 2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide involves its interaction with specific molecular targets. The bromine atom and trifluoromethoxy group contribute to its reactivity and ability to form stable complexes with target molecules. The compound may inhibit or activate enzymes, alter cellular signaling pathways, or interact with nucleic acids, depending on its specific application.

類似化合物との比較

Structural and Functional Group Variations

The table below compares 2,4-difluoro-3-(trifluoromethoxy)phenacyl bromide with structurally related phenacyl bromides:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity Features |

|---|---|---|---|---|

| 2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide | 2-F, 4-F, 3-O-CF₃ | C₉H₄BrF₅O₂ | ~327.04 | High electrophilicity due to multiple EWGs |

| 4-(Trifluoromethyl)phenacyl bromide | 4-CF₃ | C₉H₆BrF₃O | 267.04 | Moderate reactivity; CF₃ enhances stability |

| 4-(Trifluoromethoxy)phenacyl bromide | 4-O-CF₃ | C₉H₆BrF₃O₂ | 283.04 | Enhanced solubility due to O-CF₃ group |

| 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide | 2-F, 4-F, 3-CF₃ | C₉H₄BrF₅O | 285.04 | Similar EWG effects but CF₃ vs. O-CF₃ |

| Phenacyl bromide (unsubstituted) | No substituents | C₈H₇BrO | 199.05 | Baseline reactivity for comparison |

Key Observations :

- Electrophilicity : The trifluoromethoxy group (-O-CF₃) is a stronger electron-withdrawing group (EWG) than -CF₃, making the target compound more reactive in nucleophilic substitutions compared to 4-(trifluoromethyl)phenacyl bromide .

- Steric Effects : The 2,4-difluoro substitution pattern minimizes steric hindrance at the carbonyl carbon, favoring reactions with bulky nucleophiles (e.g., triazoles or thiols) .

- Solubility: The trifluoromethoxy group improves solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to non-polar analogs .

生物活性

2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide is a synthetic organic compound with the molecular formula C₉H₄BrF₅O and a molecular weight of 303.03 g/mol. Its unique structure, characterized by multiple fluorine atoms and a trifluoromethoxy group, suggests significant potential for biological activity. This article reviews the available literature on its biological activities, synthesis methods, and potential applications in medicinal chemistry.

The compound features a phenacyl bromide backbone with two fluorine atoms and a trifluoromethoxy substituent. This configuration enhances its lipophilicity and metabolic stability, potentially increasing its biological activity.

Synthesis

The synthesis of 2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide typically involves:

- Bromination of a corresponding phenacyl derivative.

- Fluorination to introduce the difluoro and trifluoromethoxy groups.

- Phase-transfer catalysis for reactions with organic thiocyanates.

Careful control of reaction conditions is essential to achieve optimal yields and purity.

Biological Activity Overview

While specific biological activities of 2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide are not extensively documented, related compounds within the phenacyl bromide family have shown promising antimicrobial and anti-inflammatory properties. The presence of fluorine atoms is known to enhance biological activity by influencing the compound's interaction with biological targets.

Potential Activities

- Antimicrobial Activity : Compounds similar to 2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide have been reported to exhibit antimicrobial effects against various pathogens, including Candida albicans and Staphylococcus aureus .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties due to its structural characteristics that allow interaction with inflammatory pathways .

- Reactivity with Nucleophiles : Research indicates that this compound can react effectively with nucleophiles such as amines and thiols, leading to diverse product formations that could have significant implications in medicinal chemistry .

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds related to 2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide:

- Study on Fluconazole Analogs : A study demonstrated that analogs containing fluorinated groups exhibited enhanced antifungal activity against C. albicans, suggesting that fluorination can improve efficacy .

- Molecular Insights into Antimicrobial Agents : Research into coumarin analogues revealed significant activity against bacterial strains due to structural modifications that included fluorinated moieties .

Comparative Analysis

The following table compares 2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide with structurally similar compounds regarding their molecular formula and key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromoacetophenone | C₈H₇BrO | Lacks fluorine substituents; simpler structure. |

| 2-Fluoro-3-bromoacetophenone | C₈H₇BrF | Contains one fluorine; less complex compared to trifluoromethoxy derivative. |

| 2,4-Difluoroacetophenone | C₈H₆F₂O | Similar fluorination but without trifluoromethoxy group; less reactive. |

| Trifluoromethylphenacyl bromide | C₉H₅BrF₃ | Contains trifluoromethyl instead of trifluoromethoxy; different electronic properties. |

The presence of multiple fluorine atoms in 2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide enhances its chemical reactivity and potential biological activity compared to these similar compounds.

Q & A

Q. What are the optimized synthetic routes for 2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide, and how do reaction conditions influence yield and purity?

The synthesis typically involves halogenation and functionalization of acetophenone derivatives. A common method includes bromination of fluorinated and trifluoromethoxy-substituted precursors under controlled conditions. For example, bromination of 4-fluoro-3-(trifluoromethoxy)acetophenone with bromine in dichloromethane at 0–5°C, catalyzed by FeBr₃, yields the target compound . Optimization requires precise temperature control (<5°C) to minimize side reactions, with yields averaging 65–75%. Purity is enhanced via recrystallization in ethanol/water mixtures (3:1 v/v) .

Q. How does the halogen substitution pattern (Br, F, OCF₃) affect the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethoxy (-OCF₃) and fluorine groups increase electrophilicity at the α-carbon, accelerating SN₂ reactions with nucleophiles like thiols or amines. Bromine’s leaving-group ability is enhanced by adjacent fluorines, reducing activation energy by ~15 kJ/mol compared to non-fluorinated analogs. Kinetic studies using NMR spectroscopy show second-order rate constants of 0.024 M⁻¹s⁻¹ in DMSO at 25°C .

Q. What safety protocols are essential when handling 2,4-Difluoro-3-(trifluoromethoxy)phenacyl bromide?

Critical protocols include:

- PPE : Nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact (H319/H335 hazards) .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to avoid inhalation of brominated vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Contaminated waste must be stored in sealed containers labeled UN3265 (Corrosive, Class 8) .

Advanced Research Questions

Q. What methodologies validate the compound’s mechanism in inducing oxidative stress in bacterial cells?

Studies employ:

- ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify intracellular reactive oxygen species (ROS) in MRSA biofilms, showing a 3.5-fold increase post-treatment .

- Proteomic Profiling : LC-MS/MS identifies upregulated oxidative stress markers (e.g., SOD1, catalase) and cysteine residue modifications, confirming target engagement .

- Selectivity Assays : Comparative IC₅₀ values against human keratinocytes (IC₅₀ = 48 μM) vs. MRSA (IC₅₀ = 12 μM) validate therapeutic windows .

Q. How do solvent polarity and temperature influence reaction kinetics in alkylation reactions involving this compound?

High-polarity solvents (e.g., DMF, ε = 36.7) stabilize transition states in SN₂ reactions, reducing ΔG‡ by 8–10 kJ/mol. At 313.2 K, rate constants increase by 40% compared to THF (ε = 7.5). Pressure-dependent studies (up to 100 MPa) reveal negative activation volumes (ΔV‡ = −12 cm³/mol), indicating bond formation dominates in the transition state .

Q. What analytical techniques resolve structural ambiguities in derivatives synthesized from this compound?

- X-ray Crystallography : Determines regioselectivity in cyclopropane derivatives (e.g., C-Br bond length = 1.93 Å) .

- ²⁹Si NMR : Tracks silicon-based nucleophile incorporation (e.g., TMS groups) with δ = −15 to −25 ppm shifts .

- HRMS-ESI : Confirms molecular ions (e.g., [M+H]⁺ at m/z 374.83) and isotopic patterns (³⁵Cl/³⁷Cl, ³:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。